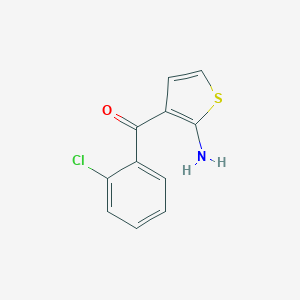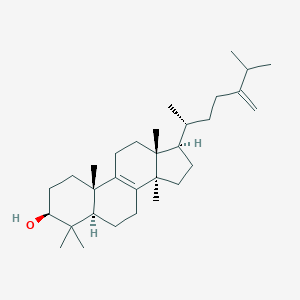
Eburicol
描述
It is a tetracyclic triterpenoid that plays a significant role in the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Eburicol is particularly notable for its interaction with cytochrome P450 sterol 14alpha-demethylase, an enzyme involved in the demethylation process during ergosterol synthesis .
科学研究应用
Eburicol has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: It serves as a model compound for studying sterol biosynthesis and metabolism in fungi.
作用机制
Target of Action
Eburicol primarily targets the sterol C14-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes.
Mode of Action
This compound interacts with its target, CYP51/Erg11, by inhibiting its function. This inhibition disrupts the ergosterol biosynthesis pathway, leading to an accumulation of this compound, the substrate of CYP51 . The accumulation of this compound is associated with the antifungal activity of azoles .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ergosterol biosynthesis pathway . This compound is a substrate for the enzyme CYP51/Erg11 in this pathway . When this compound accumulates due to the inhibition of CYP51, it disrupts the normal flow of the pathway, leading to alterations in the fungal cell wall .
Result of Action
The primary result of this compound’s action is the induction of fungicidal effects . The accumulation of this compound triggers the formation of fungicidal cell wall carbohydrate patches in the pathogenic mold Aspergillus fumigatus . This leads to alterations in the fungal cell wall, contributing to the fungicidal activity of azoles .
生化分析
Biochemical Properties
Eburicol can be demethylated by yeast cytochrome P450 sterol 14alpha-demethylase ERG11 . This interaction with the enzyme ERG11 is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the pathogenic mold Aspergillus fumigatus, the azole-induced synthesis of fungicidal cell wall carbohydrate patches strictly correlates with the accumulation of this compound . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound is converted into 14-methylergosta-8,24(28)-dien-3β,6α-diol by the sterol C5-desaturase (ERG3) . This conversion is not required for the fungicidal effects in A. fumigatus .
Temporal Effects in Laboratory Settings
It is known that the accumulation of this compound is a result of azole-induced synthesis .
Metabolic Pathways
This compound is involved in the ergosterol biosynthesis pathway . It interacts with enzymes such as sterol C24-methyltransferase (Erg6A), which converts lanosterol into this compound .
准备方法
Synthetic Routes and Reaction Conditions
Eburicol can be synthesized through the demethylation of lanosterol. The process involves the use of yeast cytochrome P450 sterol 14alpha-demethylase (ERG11) to remove the methyl group from lanosterol, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium with a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using genetically modified yeast strains. These strains are engineered to overexpress the ERG11 enzyme, thereby increasing the yield of this compound. The fermentation process is carried out in bioreactors under optimized conditions to maximize the production efficiency .
化学反应分析
Types of Reactions
Eburicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties .
相似化合物的比较
Eburicol is unique compared to other similar compounds due to its specific structure and role in ergosterol biosynthesis. Similar compounds include:
Lanosterol: The precursor to this compound in the biosynthesis pathway.
Ergosterol: The final product of the biosynthesis pathway, essential for fungal cell membrane integrity.
Obtusifoldienol: Another sterol with a similar structure but different biological activity.
This compound’s uniqueness lies in its specific interaction with the ERG11 enzyme and its role as an intermediate in the ergosterol biosynthesis pathway .
属性
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-ANMPWZFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319161 | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-88-6 | |
| Record name | Eburicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eburicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)
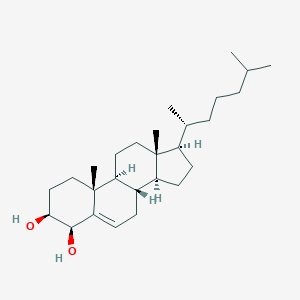
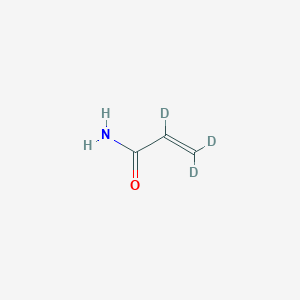
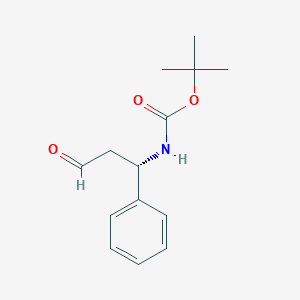
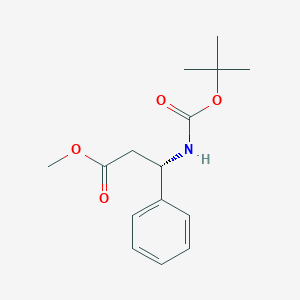
![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
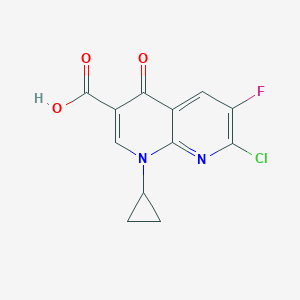
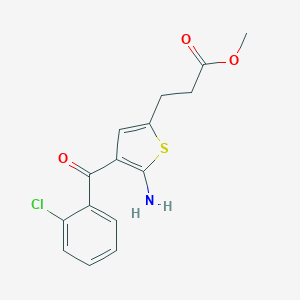
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)
![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)
